![molecular formula C13H10O3 B14756914 6H-Dibenzo[d,g][1,3,6]trioxocine CAS No. 323-92-2](/img/structure/B14756914.png)
6H-Dibenzo[d,g][1,3,6]trioxocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Dibenzo[d,g][1,3,6]trioxocine is a heterocyclic compound that features a unique trioxocine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of two benzene rings fused to a central trioxocine ring, which imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[d,g][1,3,6]trioxocine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2’-dihydroxybiphenyl with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, leading to the cyclization and formation of the trioxocine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
化学反応の分析
Types of Reactions
6H-Dibenzo[d,g][1,3,6]trioxocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
科学的研究の応用
6H-Dibenzo[d,g][1,3,6]trioxocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 6H-Dibenzo[d,g][1,3,6]trioxocine and its derivatives often involves interactions with specific molecular targets. For example, as an enzyme inhibitor, the compound can bind to the active site of the enzyme, blocking its activity. The trioxocine ring system can also interact with biological membranes, affecting their integrity and function. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
6H-Dibenzo[c,e][1,2]oxaphosphinine: Similar in structure but contains a phosphorus atom.
6H-Dibenzo[b,d]thiopyran: Contains a sulfur atom instead of oxygen.
6H-Benzo[c]chromene: Features a chromene ring system.
Uniqueness
6H-Dibenzo[d,g][1,3,6]trioxocine is unique due to its trioxocine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
323-92-2 |
|---|---|
分子式 |
C13H10O3 |
分子量 |
214.22 g/mol |
IUPAC名 |
benzo[d][1,3,6]benzotrioxocine |
InChI |
InChI=1S/C13H10O3/c1-3-7-12-10(5-1)14-9-15-11-6-2-4-8-13(11)16-12/h1-8H,9H2 |
InChIキー |
PRNKYEKPAXEZIY-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC=CC=C2OC3=CC=CC=C3O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


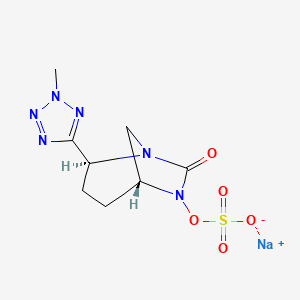
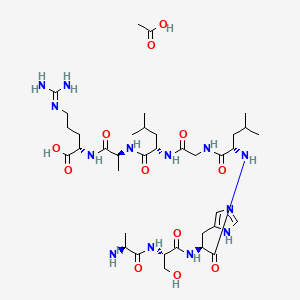

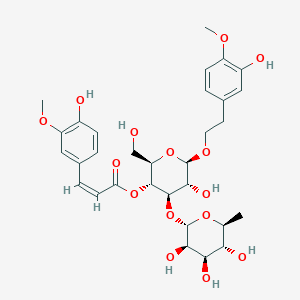
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
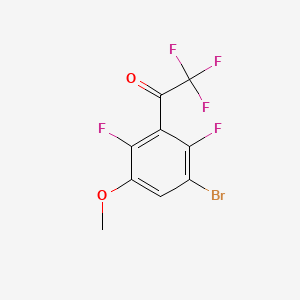

![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)
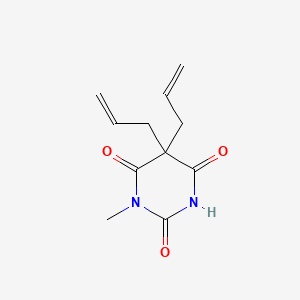
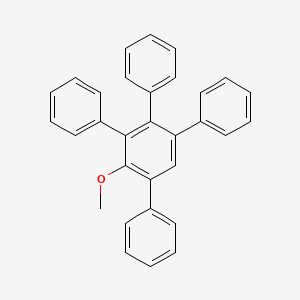
![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)
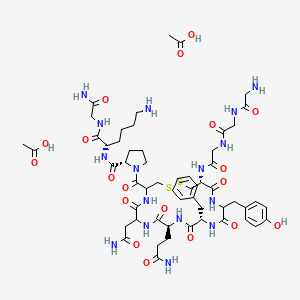

![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
